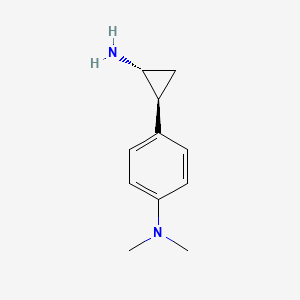

4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline

CAS No.:

Cat. No.: VC20410891

Molecular Formula: C11H16N2

Molecular Weight: 176.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2 |

|---|---|

| Molecular Weight | 176.26 g/mol |

| IUPAC Name | 4-[(1S,2R)-2-aminocyclopropyl]-N,N-dimethylaniline |

| Standard InChI | InChI=1S/C11H16N2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12/h3-6,10-11H,7,12H2,1-2H3/t10-,11+/m0/s1 |

| Standard InChI Key | RFXSQJLTKLMDQG-WDEREUQCSA-N |

| Isomeric SMILES | CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2N |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2CC2N |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound consists of:

-

N,N-Dimethylaniline backbone: A benzene ring with two methyl groups attached to the nitrogen atom.

-

Cyclopropylamine substituent: A cyclopropane ring with a primary amine group at the 2-position.

-

Stereochemistry: The (1S,2R) configuration refers to the chiral centers within the cyclopropane ring.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂ | |

| Molecular Weight | 176.26 g/mol | |

| CAS Number | 220352-84-1 | |

| SMILES | CN(C)C1=CC=C(C=C1)C2CC2N | |

| InChIKey | RFXSQJLTKLMDQG-UHFFFAOYSA-N |

Synthetic Pathways

General Strategy

The synthesis typically involves:

-

Protection/Deprotection: Use of protecting groups (e.g., trichloroethoxycarbonyl (Troc)) to stabilize intermediates.

-

Reductive Amination: Introduction of the cyclopropylamine group via reductive amination with cyclopropanealdehyde.

-

Optical Resolution: Chiral HPLC for isolating enantiomers, as seen in analogous syntheses .

Table 2: Key Reagents and Conditions

Research Applications and Biological Relevance

Table 3: Analogous Compounds and Activities

| Compound | Biological Activity | Source |

|---|---|---|

| N,N-Dimethylaniline | Metabolic precursor; toxicity studies | |

| Cyclopropylamine Derivatives | Enzyme inhibitors (e.g., proteases) |

| Parameter | Value | Source |

|---|---|---|

| Oral LD₅₀ (Rat) | ~1,410 mg/kg (N,N-dimethylaniline) | |

| Methemoglobinemia Risk | High (due to aniline metabolites) |

Analytical Characterization

Spectroscopic Data

-

¹H NMR: Peaks for aromatic protons (δ 6.8–7.3 ppm), cyclopropane protons (δ 1.0–2.0 ppm), and N-methyl groups (δ 2.7–2.9 ppm) .

Challenges and Future Directions

Synthetic Limitations

-

Stereochemical Control: Achieving high enantiomeric excess requires advanced resolution techniques.

-

Scalability: Complex multistep processes may hinder industrial production.

Research Gaps

-

Mechanistic Studies: Limited data on enzyme interactions or target binding.

-

In Vivo Efficacy: No reported pharmacokinetic or therapeutic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume